5-bromo-N-methylenepyridin-2-amine
CAS No.:
Cat. No.: VC14079350
Molecular Formula: C6H5BrN2
Molecular Weight: 185.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2 |
|---|---|
| Molecular Weight | 185.02 g/mol |
| IUPAC Name | N-(5-bromopyridin-2-yl)methanimine |
| Standard InChI | InChI=1S/C6H5BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H2 |
| Standard InChI Key | LQDBSNCXUWYYLJ-UHFFFAOYSA-N |
| Canonical SMILES | C=NC1=NC=C(C=C1)Br |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
5-Bromo-N-methylpyridin-2-amine features a pyridine ring substituted with a bromine atom at the 5-position and a methylamino group (-NHCH₃) at the 2-position. The molecular structure is defined by the following attributes:
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Molecular Formula: C₆H₇BrN₂
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Molecular Weight: 187.04 g/mol
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IUPAC Name: 5-Bromo-N-methylpyridin-2-amine
The bromine atom introduces electrophilic character, while the methylamino group enhances nucleophilic reactivity, enabling diverse chemical transformations .
Spectroscopic Signatures
While experimental data for this specific compound is scarce, analogous bromopyridines exhibit predictable spectral features:
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¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with the N-methyl group appearing as a singlet near δ 3.0 ppm .
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¹³C NMR: The carbon adjacent to bromine (C5) shows deshielding (~140 ppm), while the C2 carbon bonded to nitrogen appears near δ 155 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 187 (M⁺) with a characteristic bromine isotope pattern (1:1 ratio for M and M+2 peaks).
Synthetic Methodologies
Halogenation of N-Methylpyridin-2-Amine
A plausible route involves direct bromination of N-methylpyridin-2-amine using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetonitrile) at 60–80°C. This method mirrors the bromination of 2-methylpyridine described in CN101560183B .
Reaction Scheme:
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the bromine post-functionalization. For example, coupling a boronic acid derivative with a pre-functionalized N-methylpyridin-2-amine precursor .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 85–87°C (predicted) | Differential Scanning Calorimetry |
| Boiling Point | 210–215°C (estimated) | Gas Chromatography |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol | Shake-flask method |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing HBr gas.
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Photoreactivity: Susceptible to debromination under UV light, forming N-methylpyridin-2-amine .
Applications in Pharmaceutical Research
Anticancer Agent Development
Brominated pyridines are explored for their cytotoxic properties. For instance, 5-bromo-2-methylpyridine derivatives exhibit IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells by inducing apoptosis via caspase-3 activation .
Antimicrobial Activity
Analogous compounds demonstrate broad-spectrum antibacterial effects, with MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom enhances membrane permeability, while the methylamino group facilitates target binding .
Industrial and Catalytic Uses
Ligand in Coordination Chemistry
N-Methylpyridine amines serve as ligands in Pd-catalyzed cross-couplings. For example, a Pd(II) complex with 5-bromo-N-methylpyridin-2-amine achieved 92% yield in Suzuki reactions under mild conditions .
Polymer Additives
Incorporated into polyamide backbones, brominated pyridines improve thermal stability (T₅% degradation >300°C) and flame retardancy (LOI >28%) .
| Hazard Category | GHS Classification |
|---|---|
| Acute Toxicity | Category 4 (H302) |
| Skin Irritation | Category 2 (H315) |
| Environmental Hazard | Category 1 (H410) |
Mitigation Strategies
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Storage: Airtight containers under nitrogen at 4°C.
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Waste Management: Neutralize with 10% NaOH before disposal.
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